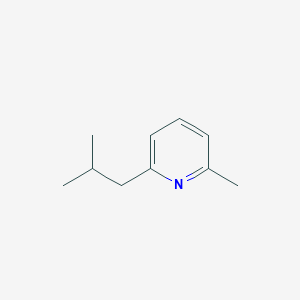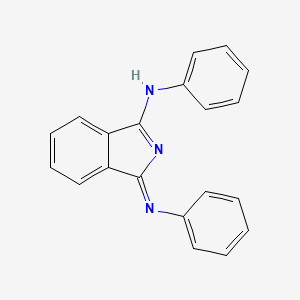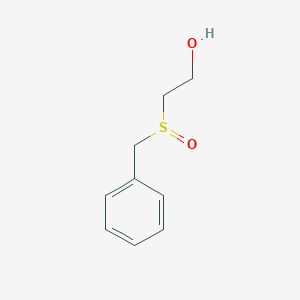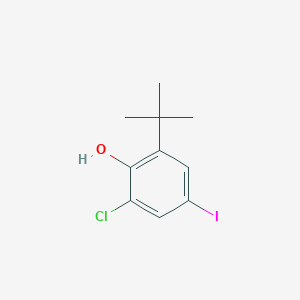
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- is a chemical compound with the molecular formula C8H6N2O6 It is a derivative of 1,4-benzodioxin, characterized by the presence of two nitro groups at the 5 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- typically involves the nitration of 1,4-benzodioxin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: The parent compound without nitro groups.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: A mono-nitro derivative.
1,4-Benzodioxin, 2,3-dihydro-5,7-diamino-: An amino derivative.
Uniqueness
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The dinitro substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
59820-95-0 |
|---|---|
Formule moléculaire |
C8H6N2O6 |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
5,7-dinitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6N2O6/c11-9(12)5-3-6(10(13)14)8-7(4-5)15-1-2-16-8/h3-4H,1-2H2 |
Clé InChI |
GVSRMKNBZFKULU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)





![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)

![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)



